A Predictive Spectroscopic and Structural Analysis of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: A Technical Guide for Researchers
A Predictive Spectroscopic and Structural Analysis of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic and structural characteristics of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (CAS No. 913194-96-4). In the absence of publicly available experimental data for this specific molecule, this document serves as an in-depth theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), and drawing comparisons with structurally related compounds, we present a detailed prediction of its spectroscopic fingerprint. This guide is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.
Introduction
6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a halogenated derivative of isatoic anhydride. Isatoic anhydrides are versatile synthons in organic chemistry, serving as precursors for a wide array of heterocyclic compounds, including quinazolinones and other pharmacologically relevant scaffolds. The introduction of an iodine atom and a methyl group to the aromatic ring is anticipated to modulate the electronic properties and reactivity of the parent molecule, making it a compound of interest for medicinal chemistry and materials science.
This guide provides a detailed prediction of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. Each prediction is accompanied by a thorough justification based on fundamental spectroscopic principles and data from analogous structures.
Predicted Mass Spectrometry (MS) Data
The mass spectrum of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is expected to provide a clear molecular ion peak and a characteristic fragmentation pattern that confirms its elemental composition and structural features.
Molecular Ion and Isotopic Pattern
The molecular formula of the target compound is C₉H₆INO₃. The monoisotopic mass is calculated to be 318.9392 g/mol . A prominent molecular ion peak (M⁺) is expected at m/z 319. The presence of iodine (¹²⁷I, 100% natural abundance) will not result in a significant M+2 peak, which simplifies the interpretation of the molecular ion region.[1][2]
Predicted Fragmentation Pattern
The fragmentation of 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione under electron ionization (EI) is predicted to proceed through several key pathways, initiated by the loss of neutral molecules and radical species. The fragmentation of the parent compound, isatoic anhydride, is known to involve the loss of CO₂ and CO.[3] For the target molecule, fragmentation is also expected to be influenced by the C-I bond, which is relatively weak.
A plausible fragmentation pathway is outlined below:
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Loss of CO₂: The initial loss of carbon dioxide from the anhydride moiety is a common fragmentation pathway for isatoic anhydrides. This would result in a fragment ion at m/z 275.
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Loss of CO: Subsequent loss of carbon monoxide from the remaining carbonyl group would lead to a fragment at m/z 247.
-
Cleavage of the C-I bond: The loss of an iodine radical from the molecular ion would generate a fragment at m/z 192. This is a highly probable fragmentation due to the lability of the C-I bond.[4]
-
Loss of a methyl radical: Loss of a methyl radical from the molecular ion would produce a fragment at m/z 304.
Summary of Predicted MS Data
| Predicted m/z | Proposed Fragment Ion | Notes |
| 319 | [C₉H₆INO₃]⁺ | Molecular ion (M⁺) |
| 275 | [C₈H₆INO]⁺ | Loss of CO₂ |
| 247 | [C₇H₆IN]⁺ | Loss of CO₂ and CO |
| 192 | [C₉H₆NO₃]⁺ | Loss of I• |
| 304 | [C₈H₃INO₃]⁺ | Loss of •CH₃ |
Predicted Infrared (IR) Spectroscopy Data
The infrared spectrum will be dominated by the characteristic absorptions of the cyclic anhydride and the substituted aromatic ring.
Carbonyl (C=O) Stretching
Acid anhydrides typically show two distinct C=O stretching bands due to symmetric and asymmetric vibrations.[5] For cyclic anhydrides like the target molecule, these are expected in the range of 1800-1700 cm⁻¹. Based on the data for isatoic anhydride, we predict strong absorptions around 1770 cm⁻¹ and 1730 cm⁻¹ .[6]
N-H and C-H Stretching
The N-H stretching vibration of the cyclic imide is expected as a broad band in the region of 3200-3100 cm⁻¹ . Aromatic C-H stretching vibrations will appear as a series of weaker bands just above 3000 cm⁻¹ . The C-H stretching of the methyl group will be observed around 2920 cm⁻¹ .
Aromatic C=C and C-N/C-O Stretching
The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. The C-N and C-O stretching vibrations of the heterocyclic ring are expected in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹ .
C-I Stretching
The C-I stretching vibration is expected to appear as a weak to medium absorption in the low-frequency region, typically around 600-500 cm⁻¹ .
Summary of Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3200-3100 | N-H Stretch | Medium, Broad |
| ~3050 | Aromatic C-H Stretch | Weak |
| ~2920 | Aliphatic C-H Stretch | Weak |
| ~1770 | Asymmetric C=O Stretch | Strong |
| ~1730 | Symmetric C=O Stretch | Strong |
| 1600-1450 | Aromatic C=C Stretch | Medium to Weak |
| 1300-1000 | C-N and C-O Stretch | Medium |
| 600-500 | C-I Stretch | Weak to Medium |
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The NMR spectra will provide detailed information about the proton and carbon environments within the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the N-H proton, and the methyl protons. The chemical shifts are predicted based on the electronic effects of the substituents. The iodo group is deactivating and deshielding, while the methyl group is activating and shielding.
-
Aromatic Protons (H-5 and H-7): The two aromatic protons are in a meta-relationship to each other. H-5 is ortho to the deshielding iodo group, and H-7 is ortho to the shielding methyl group. Therefore, H-5 is expected to resonate further downfield than H-7. They will appear as two doublets with a small meta coupling constant (J ≈ 2-3 Hz). We predict the chemical shift for H-5 at approximately 7.8 ppm and for H-7 at approximately 7.2 ppm .
-
N-H Proton: The N-H proton of the cyclic imide is expected to appear as a broad singlet in the downfield region, likely around 11.5 ppm . Its chemical shift can be highly dependent on the solvent and concentration.
-
Methyl Protons (-CH₃): The three protons of the methyl group will appear as a singlet, predicted to be around 2.4 ppm .
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Carbonyl Carbons (C-2 and C-4): The two carbonyl carbons are expected to be the most downfield signals, predicted to be in the range of 160-165 ppm .
-
Aromatic Carbons: The six aromatic carbons will resonate in the region of 110-150 ppm . The carbon bearing the iodine (C-6) will be significantly shielded due to the heavy atom effect, with a predicted chemical shift around 95 ppm . The carbon attached to the methyl group (C-8) is predicted around 140 ppm . The other aromatic carbons (C-4a, C-5, C-7, and C-8a) will have chemical shifts influenced by the substituents and the fused heterocyclic ring.
-
Methyl Carbon (-CH₃): The methyl carbon is expected to appear in the upfield region, around 20 ppm .
Summary of Predicted NMR Data
Table 3: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-5 | ~7.8 | d | ~2.5 | 1H |
| H-7 | ~7.2 | d | ~2.5 | 1H |
| N-H | ~11.5 | br s | - | 1H |
| -CH₃ | ~2.4 | s | - | 3H |
Table 4: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2, C-4 | ~160-165 |
| C-8a | ~145 |
| C-8 | ~140 |
| C-4a | ~138 |
| C-7 | ~125 |
| C-5 | ~120 |
| C-6 | ~95 |
| -CH₃ | ~20 |
Experimental Methodologies
To experimentally verify the predicted data, the following standard protocols for spectroscopic analysis of a solid organic compound are recommended.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the solid sample (approximately 1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electron Ionization (EI) source.
-
Data Acquisition: Introduce the sample via direct infusion or through a gas chromatograph. Acquire the mass spectrum over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values. Assign the signals to the respective protons and carbons in the molecule.
Visualizations
Figure 1: A generalized workflow for the spectroscopic characterization of a novel organic compound.
Conclusion
This technical guide provides a robust, theoretically grounded prediction of the spectroscopic data for 6-iodo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. The predicted MS, IR, and NMR data offer a comprehensive "fingerprint" that can be used to guide the identification and characterization of this compound in a laboratory setting. The provided experimental methodologies outline the standard procedures for obtaining high-quality spectroscopic data. It is our hope that this guide will be a valuable resource for researchers working with this and related heterocyclic compounds.
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